4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c1-13-2-11-18-19(12-13)26-21(24-18)15-5-9-17(10-6-15)23-20(25)14-3-7-16(22)8-4-14/h2-12H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHORBRLHLYGKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Core Formation (Jacobson Method)
The 6-methylbenzothiazole scaffold is synthesized via cyclization of thiobenzamide derivatives using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide):
- Step I : Condensation of p-aminophenol with p-nitrobenzoyl chloride yields N-(4-hydroxyphenyl)-4-nitrobenzamide .
- Step II : Thionation with Lawesson’s reagent converts the amide to N-(4-hydroxyphenyl)-4-nitrobenzothioamide .
- Step III : Cyclization via oxidative coupling with potassium ferricyanide produces 2-(4-nitrophenyl)-6-methylbenzothiazole .
- Step IV : Reduction of the nitro group using iron/ammonium chloride yields 4-(6-methyl-1,3-benzothiazol-2-yl)aniline .
Key Data :
Alternative Benzothiazole Synthesis (Chlorosulfonation Route)
A parallel method involves chlorosulfonation of benzoic acid followed by sequential amidation:
- Chlorosulfonation : Benzoic acid reacts with chlorosulfonic acid to form 3-(chlorosulfonyl)benzoic acid .
- Sulfonamide Formation : Reaction with amines (e.g., aniline derivatives) yields substituted sulfonamides.
- Acid Chloride Generation : Treatment with thionyl chloride converts sulfonamides to acyl chlorides.
- Benzothiazole Coupling : Condensation with 2-aminobenzothiazole derivatives forms the target scaffold.
Optimization Note : Excess thionyl chloride (1.5 eq) and reflux in acetone improve acid chloride purity.
Acylation to Form 4-Chloro-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Benzamide
Reaction Conditions
The final acylation employs 4-chlorobenzoyl chloride and 4-(6-methyl-1,3-benzothiazol-2-yl)aniline under Schotten-Baumann conditions:
- Base : Pyridine or aqueous sodium bicarbonate (neutralizes HCl byproduct).
- Solvent : Anhydrous benzene or tetrahydrofuran (THF).
- Temperature : Reflux (80–100°C) for 2–4 hours.
Reaction Equation :
$$
\text{C}7\text{H}5\text{ClO} + \text{C}{13}\text{H}{11}\text{N}2\text{S} \rightarrow \text{C}{21}\text{H}{15}\text{ClN}2\text{OS} + \text{HCl}
$$
Key Data :
Mechanistic Insights
The acylation proceeds via a nucleophilic acyl substitution :
- Activation : 4-Chlorobenzoyl chloride’s electrophilic carbonyl carbon attracts the aniline’s lone pair.
- Transition State : Tetrahedral intermediate forms with chloride departure.
- Product Formation : Benzamide linkage stabilizes through resonance.
Characterization and Analytical Data
Spectroscopic Validation
FTIR (KBr) :
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR :
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 378.9 g/mol |
| Melting Point | 210–212°C |
| Solubility | DMSO > 10 mg/mL |
| LogP (Predicted) | 4.2 |
Challenges and Optimization Strategies
Byproduct Mitigation
Yield Enhancement
- Catalysis : DMAP (4-dimethylaminopyridine) increases acylation rate.
- Microwave Assistance : Reduces reaction time from hours to minutes.
Chemical Reactions Analysis
Substitution Reactions
The chloro substituent on the benzamide ring undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Additionally, the benzothiazole ring participates in electrophilic substitution.
Key Findings :
-
Hydrolysis of the chloro group proceeds via SNAr mechanism, facilitated by electron-withdrawing effects of the benzothiazole ring.
-
Amination yields primary amines with >75% efficiency when using polar aprotic solvents like DMF .
Oxidation and Reduction
The benzothiazole sulfur and amide carbonyl groups are primary sites for redox transformations.
Key Findings :
-
Controlled oxidation with H₂O₂ selectively generates sulfoxides, while excess reagent produces sulfones .
-
LiAlH₄ reduces the amide to a primary amine but requires anhydrous conditions to avoid side reactions.
Coupling and Condensation Reactions
The benzamide moiety serves as a scaffold for Suzuki-Miyaura cross-coupling and Knoevenagel condensation.
Key Findings :
-
Suzuki coupling introduces aryl groups at the chloro position with >80% yield using Pd catalysts .
-
Knoevenagel reactions with aldehydes generate α,β-unsaturated ketones, useful for further cyclization .
Biological Activity-Related Modifications
Derivatives of this compound exhibit enhanced bioactivity through targeted substitutions.
| Modification | Biological Target | Efficacy (IC₅₀) | Reference |
|---|---|---|---|
| Sulfonamide Derivatives | Human glucokinase (GK) | 2.0-fold activation | |
| Thiourea Analogues | Mycobacterium tuberculosis | MIC: 3.12 µg/mL |
Key Findings :
-
Sulfonamide derivatives act as allosteric GK activators, improving glucose metabolism .
-
Thiourea-modified analogues show potent anti-tubercular activity by inhibiting cell wall synthesis .
Stability and Degradation
The compound degrades under harsh acidic or photolytic conditions.
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| Acidic Hydrolysis | Cleavage of benzamide bond | t₁/₂: 2.5 h (1M HCl) | |
| UV Exposure | Radical-mediated C-S bond cleavage | t₁/₂: 8 h (λ = 254 nm) |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide exhibit anticancer properties. The benzothiazole moiety is known to interact with various biological targets involved in cancer proliferation and metastasis. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, making them promising candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of pathogenic bacteria and fungi, indicating its potential use in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes .
Pesticide Development
Due to its structural characteristics, this compound is being explored for use in agrochemicals, particularly as a pesticide or herbicide. Its ability to inhibit specific biochemical pathways in plants or pests can lead to effective crop protection strategies. Research is ongoing to evaluate its efficacy and safety in agricultural settings .
Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance material properties. It can serve as a functional additive that improves thermal stability or mechanical strength of polymers. Studies are being conducted on the synthesis of polymer composites containing this compound for applications in electronics and packaging materials .
Case Studies
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives: Known for their anti-inflammatory and analgesic activities.
2,4-disubstituted thiazoles: Exhibiting antibacterial and antifungal activities.
Biological Activity
4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₇H₁₅ClN₂OS
- Molecular Weight : 330.83 g/mol
- CAS Number : 743442-07-1
Antimicrobial Activity
Recent studies have indicated that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. The presence of the benzothiazole ring in this compound is crucial for its biological activity.
-
Antibacterial Activity :
- The compound demonstrated notable antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In comparative studies, it exhibited minimum inhibitory concentrations (MICs) ranging from 7.8 µg/mL to 31.25 µg/mL, which are competitive with established antibiotics like chloramphenicol .
- Antifungal Activity :
- Mechanism of Action :
Study 1: Antimicrobial Efficacy
A study published in the MDPI journal highlighted the synthesis and evaluation of various benzothiazole derivatives, including our compound of interest. The research found that derivatives with electron-withdrawing groups demonstrated enhanced antibacterial activity against S. aureus and E. coli compared to their electron-donating counterparts .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 15.67 | 18.5 |
| Chloramphenicol | 24.6 | 32.8 |
| Miconazole | 7.8 | - |
Study 2: Biofilm Inhibition
Another significant aspect of this compound's activity is its ability to inhibit biofilm formation in pathogenic bacteria. A recent investigation reported an IC50 value of approximately 11.8 µM for biofilm inhibition against S. aureus, suggesting that it could be a candidate for addressing biofilm-associated infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, and how can intermediates be characterized?
- Methodology :
-
Step 1 : Start with 6-methyl-1,3-benzothiazol-2-amine as the core scaffold. React it with 4-chlorobenzoyl chloride in a nucleophilic acyl substitution under anhydrous conditions (e.g., dry DCM, triethylamine as a base) .
-
Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using TLC (Rf ~0.6–0.8 in ACN:MeOH 1:1) .
-
Step 3 : Characterize intermediates via IR (C=N stretch at ~1620 cm⁻¹, C-Cl at ~690 cm⁻¹) and ¹H NMR (aryl protons at δ 6.4–8.3 ppm, NH signals at δ 4.1–4.2 ppm) .
- Table 1 : Key Spectral Data for Intermediates
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Reference |
|---|---|---|---|
| C=N (benzothiazole) | 1621–1611 | - | |
| C-Cl | 693–690 | - | |
| Aryl-H | - | 6.4–8.3 |
Q. How should researchers validate the purity of this compound, and what analytical techniques are critical?
- Methodology :
- Use HPLC (C18 column, ACN/H₂O mobile phase) to assess purity (>95% target peak area).
- Confirm molecular weight via FABMS (expected m/z ~450–500, depending on substituents) .
- For crystalline derivatives, single-crystal X-ray diffraction (orthorhombic P2₁2₁2₁ space group, a = 6.017 Å, b = 15.312 Å, c = 18.149 Å) resolves structural ambiguities .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts or IR stretches) be resolved during characterization?
- Methodology :
- Scenario : Discrepancies in NH proton signals (δ 4.1 vs. 4.2 ppm) may arise from solvent polarity or hydrogen bonding.
- Solution : Re-run NMR in deuterated DMSO (polar aprotic solvent) to stabilize NH protons. Compare with computed spectra (DFT/B3LYP/6-31G*) .
- Example : In , NH signals for BT16 and BT18 differ due to electronic effects from nitro vs. phenol substituents .
Q. What strategies optimize reaction yields in nucleophilic substitution steps involving chlorinated intermediates?
- Methodology :
-
Step 1 : Screen catalysts (e.g., KI for Finkelstein reactions) to enhance Cl displacement efficiency .
-
Step 2 : Optimize solvent polarity (e.g., DMF for SNAr reactions at 80°C) to stabilize transition states .
-
Step 3 : Monitor byproducts (e.g., hydrolyzed amides) via LC-MS and adjust reaction time/temperature .
- Table 2 : Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 70–90°C | ↑ yield by 15–20% | |
| Catalyst (KI) | 10 mol% | ↑ selectivity for Cl substitution |
Q. How does the trifluoromethyl group in analogous compounds influence biochemical pathways, and what implications exist for this compound?
- Mechanistic Insight :
- The trifluoromethyl group enhances lipophilicity (logP ↑), improving membrane permeability in bacterial targets (e.g., acps-pptase inhibition) .
- Experimental Design : Perform enzyme inhibition assays (IC₅₀ determination) using purified acps-pptase and ATP/NADH consumption monitoring .
Q. What computational approaches predict the compound’s reactivity in oxidation or reduction reactions?
- Methodology :
- Use Gaussian 16 to model frontier molecular orbitals (HOMO-LUMO gaps). Lower gaps (~4 eV) suggest susceptibility to oxidation at the benzothiazole ring .
- Validate predictions via cyclic voltammetry (oxidation peaks at +1.2–1.5 V vs. Ag/AgCl) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points (e.g., 279–281°C vs. 340–342°C)?
- Root Cause : Polymorphism or solvent inclusion during crystallization (e.g., ’s BT16 vs. BT18) .
- Resolution : Perform DSC analysis to detect polymorphic transitions and recrystallize from methanol/ACN mixtures .
Applications in Medicinal Chemistry
Q. What in vitro models are suitable for evaluating this compound’s antibacterial activity?
- Methodology :
- Use Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains in broth microdilution assays (CLSI guidelines).
- Synergy testing: Combine with β-lactams (check for efflux pump inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
